(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride

Description

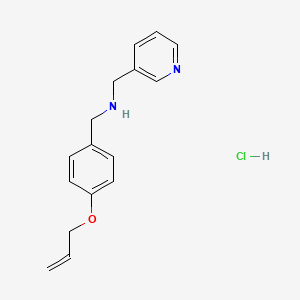

“(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride” is a benzylamine derivative featuring a pyridine ring and an allyloxy-substituted benzyl group. Its molecular formula is C₁₆H₁₉ClN₂O, with a molecular weight of 290.80 g/mol (CAS: 1052404-52-0) . The compound’s structure comprises a pyridin-3-ylmethylamine moiety linked to a benzyl group substituted with an allyloxy (-O-CH₂-CH=CH₂) group at the para position.

Properties

IUPAC Name |

1-(4-prop-2-enoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O.ClH/c1-2-10-19-16-7-5-14(6-8-16)11-18-13-15-4-3-9-17-12-15;/h2-9,12,18H,1,10-11,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBBCZUJCBPHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CNCC2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-allyloxybenzyl chloride with pyridin-3-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridin-3-ylmethyl-amine group can be reduced to form secondary or tertiary amines.

Substitution: The benzyl moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide and potassium cyanide are used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-allyloxybenzaldehyde or 4-allyloxybenzoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine exhibits various biological activities, which can be categorized as follows:

- Anticancer Properties : Preliminary studies have suggested that this compound may act as an anticancer agent. Its mechanism of action is thought to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Further research is needed to elucidate the specific pathways involved.

- Neuropharmacological Effects : The presence of the pyridine ring hints at possible interactions with nicotinic acetylcholine receptors. This interaction could influence neurotransmitter release and uptake, making it a candidate for studying neuropharmacological applications, particularly in disorders like Alzheimer's disease and other neurodegenerative conditions.

- Enzyme Inhibition : Some studies have explored the compound's potential as an inhibitor of enzymes linked to neurodegenerative diseases. For instance, it may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's disease treatment .

Synthesis and Optimization

The synthesis of (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine typically involves multi-step organic reactions that require careful control of reaction conditions to maximize yield and purity. Optimization strategies often focus on enhancing the compound's potency and selectivity while reducing lipophilicity to improve metabolic stability .

Synthesis Steps:

- Formation of the Allyloxy Group : The initial step involves the alkylation of a benzyl amine precursor with an allyl halide.

- Pyridine Ring Formation : The introduction of the pyridine moiety can be achieved through cyclization reactions.

- Hydrochloride Salt Formation : The final product is converted into its hydrochloride form for stability and solubility.

Case Study 1: Neuropharmacological Investigations

A study investigated the interactions of (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine with nicotinic receptors in vitro. Results indicated that the compound could enhance neurotransmitter release, suggesting potential therapeutic applications in cognitive enhancement.

Case Study 2: Anticancer Activity

In another study, researchers evaluated the anticancer activity of this compound against various cancer cell lines. The findings showed significant cytotoxic effects, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or modulating their function. The allyloxy group and pyridin-3-ylmethyl-amine moiety play crucial roles in its binding affinity and specificity. The hydrochloride salt form enhances its solubility, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several benzylamine derivatives, differing in substituents on the benzyl group and the amine-containing heterocycle. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

Chloro (Compound ): Electron-withdrawing, increasing stability but reducing solubility compared to allyloxy.

Amine Component Variations :

- Pyridin-3-ylmethyl (Primary Compound) : Aromatic and planar, favoring π-π stacking interactions.

- Pyrrolidin/Piperidin (Compounds ) : Saturated rings confer conformational flexibility and basicity, influencing binding to targets like GPCRs or ion channels.

The primary compound’s allyloxy group may reduce metabolic stability compared to methoxy or chloro derivatives due to susceptibility to oxidative degradation.

Biological Activity

(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula of this compound is C16H18N2O·HCl, with a molecular weight of 290.8 g/mol. The compound features an allyloxy group attached to a benzyl moiety, linked to a pyridine ring, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the pyridine moiety suggests potential interactions with neurotransmitter systems, particularly in relation to acetylcholinesterase (AChE) inhibition, which is significant in neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

Research indicates that this compound exhibits inhibitory effects on AChE. In a study assessing similar compounds, the structure was found to facilitate binding interactions that enhance inhibitory potency against AChE and butyrylcholinesterase (BuChE) .

Table 1: Inhibitory Potency Against Cholinesterases

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |

| BOP-8 | 1.11 ± 0.09 | TBD |

Neuroprotective Effects

A study conducted on related pyridine derivatives highlighted their neuroprotective properties, suggesting that compounds with similar structures could mitigate neurodegeneration by enhancing cholinergic signaling .

Antiparasitic Activity

Another area of interest is the antiparasitic activity against Trypanosoma brucei, where compounds designed based on pyridine scaffolds showed promising results in inhibiting the enzyme N-myristoyltransferase (NMT), crucial for the survival of the parasite . While specific data on this compound's efficacy against this target is limited, the structural similarities warrant further investigation.

Q & A

Q. What are the standard synthetic routes for (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride, and how are intermediates validated?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution, reductive amination, and HCl salt formation. For example:

- Step 1 : React 4-chloro-2-(6-chloropyrimidin-4-yl)aniline with allyloxy-benzaldehyde derivatives via nucleophilic aromatic substitution (similar to Reference Example 63 in ).

- Step 2 : Reductive amination using NaBH4 or other reducing agents to form the amine intermediate.

- Step 3 : Hydrochloride salt formation via HCl treatment in ethanol.

Validation : Intermediates are characterized using LCMS (e.g., m/z 245 [M+H]+ in ) and HPLC retention time analysis (e.g., 0.75 minutes under SQD-FA05 conditions). Purity is confirmed via NMR (e.g., ¹H/¹³C spectra in ) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR (e.g., 400 MHz DMSO-d₆ in ) identify functional groups and confirm regiochemistry.

- LCMS : Validates molecular weight and detects impurities (e.g., m/z 245 [M+H]+ in ).

- FTIR : Confirms bond vibrations (e.g., 1596 cm⁻¹ for C=N in ).

- HPLC : Assesses purity (>98%) under gradient elution conditions .

Q. How is purity assessed, and what thresholds are acceptable for research use?

Purity is determined via:

- HPLC : Retention time consistency and peak integration (e.g., ≥98% purity in ).

- Elemental Analysis : Matches theoretical vs. experimental C/H/N ratios.

- Melting Point : Sharp melting ranges (e.g., 175–176°C in ) indicate homogeneity.

Acceptable thresholds depend on application: ≥95% for biological assays, ≥98% for structural studies .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. LCMS) be resolved during characterization?

- Step 1 : Re-run NMR with higher field instruments (e.g., 500 MHz in ) to resolve overlapping peaks.

- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Step 3 : Cross-validate with X-ray crystallography (using SHELX in ) for absolute configuration.

- Step 4 : Re-examine LCMS conditions (e.g., ionization mode in ) to rule out adducts or fragmentation .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Catalyst Screening : Use Pd/C or Ni catalysts for efficient reductive amination.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution ().

- Temperature Control : Lower temperatures reduce side reactions (e.g., <0°C for sensitive intermediates).

- Purification : Flash chromatography or preparative HPLC () isolates the target compound .

Q. How do computational models aid in predicting the compound’s stability under varying pH conditions?

- pKa Prediction : Tools like MarvinSketch estimate protonation states of the pyridine and amine groups.

- DFT Calculations : Model hydrolysis or oxidation pathways of the allyloxy group.

- MD Simulations : Assess solubility and aggregation in aqueous buffers. Cross-validate with experimental stability studies (e.g., 24-hour stability in PBS at pH 7.4) .

Q. What are the implications of crystallographic data discrepancies (e.g., CSD vs. in-house XRD)?

Q. How can researchers address batch-to-batch variability in hydrochloride salt formation?

- Stoichiometric Control : Precisely titrate HCl during salt formation (e.g., 1:1 molar ratio in ).

- Crystallization Conditions : Optimize solvent (ethanol/acetone mixtures) and cooling rates.

- PXRD : Monitor polymorphic forms across batches .

Data Contradiction Analysis

Q. How should researchers interpret contradictory bioactivity data across studies?

Q. What methodologies reconcile discrepancies in solubility measurements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.